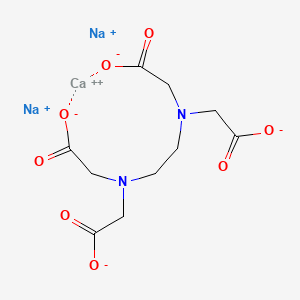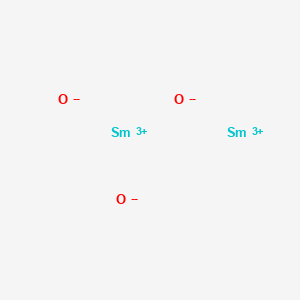
Samarium oxide
Descripción general
Descripción
Samarium oxide (Sm2O3): is a chemical compound composed of samarium and oxygen. It is a yellow-white crystalline solid with a cubic crystal structure and is part of the lanthanide series of rare earth elements. This compound is known for its high melting point and is relatively stable in air.
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: this compound can be prepared by the thermal decomposition of samarium (III) carbonate, hydroxide, nitrate, oxalate, or sulfate. The general reaction can be represented as: \[ \text{Sm}_2(\text{CO}_3)_3 \rightarrow \text{Sm}_2\text{O}_3 + 3\text{CO}_2 \]
Burning in Air or Oxygen: Another method involves burning samarium metal in air or oxygen at temperatures above 150°C. The reaction is as follows: \[ 4\text{Sm} + 3\text{O}_2 \rightarrow 2\text{Sm}_2\text{O}_3 \]
Industrial Production Methods:
Hydrothermal Synthesis: This method involves using high-pressure steam to synthesize this compound nanoparticles.
Photochemical Synthesis: This involves using light to initiate the chemical reactions required to form this compound nanoparticles.
Types of Reactions:
Oxidation: Samarium metal reacts with oxygen to form this compound.
Reduction: this compound can be reduced to samarium metal using a reducing agent like hydrogen or carbon.
Substitution: this compound can react with halogens to form samarium halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at temperatures above 150°C.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Halogens such as fluorine, chlorine, bromine, or iodine.
Major Products Formed:
Samarium Halides: SmF3, SmCl3, SmBr3, SmI3.
Samarium Metal: By reducing Sm2O3 with hydrogen or carbon.
Chemistry:
Catalyst: this compound is used as a catalyst in the dehydration of primary alcohols to aldehydes or ketones.
Optical Materials: It is used in optical and infrared absorbing glass to absorb infrared radiation.
Biology:
Neutron Absorber: In nuclear power reactors, this compound is used as a neutron absorber to control the nuclear reaction.
Medicine:
Radiotherapy: Samarium-153 lexidronam, a compound containing samarium, is used in radiotherapy to target and treat bone cancer.
Industry:
Catalysis: It is used as a heterogeneous Brønsted acid catalyst in various chemical reactions.
Photocatalysis: this compound nanoparticles are used in photocatalysis for environmental applications.
Mecanismo De Acción
Target of Action
Samarium oxide, also known as Samarium(III) oxide, primarily targets ammonia in the context of electrooxidation reactions . It is also used in optical and infrared absorbing glass to absorb infrared radiation . Additionally, it is used as a neutron absorber in control rods for nuclear power reactors .
Mode of Action
This compound interacts with its targets through various mechanisms. In the context of ammonia electrooxidation, Sm2+ ions in this compound play an indispensable role . These ions boost the ammonia electrooxidation reaction on the anodes, leading to hydrogen generation in a non-aqueous electrolyte .
In the context of optical and infrared absorbing glass, this compound absorbs infrared radiation . As a neutron absorber in control rods for nuclear power reactors, it helps control the rate of fission .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the ammonia-to-hydrogen conversion process, which is a promising approach to address the challenges associated with the direct usage of ammonia .
In the context of Pseudomonas aeruginosa, this compound nanoparticles have been shown to inhibit biofilm formation and decrease virulence factors, including pyocyanin, protease, and hemolytic activity .
Pharmacokinetics
It is known that samarium(iii) oxide is insoluble in water , which could impact its absorption and distribution in biological systems.
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in the ammonia electrooxidation reaction, the presence of Sm2+ ions leads to high and stable electrocatalytic activities .
In the context of Pseudomonas aeruginosa, this compound nanoparticles significantly inhibit biofilm formation and decrease virulence factors . This suggests that this compound nanoparticles could potentially be used in antibacterial chemotherapy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ammonia electrooxidation reaction facilitated by this compound occurs in a non-aqueous electrolyte .
In the context of Pseudomonas aeruginosa, the effectiveness of this compound nanoparticles in inhibiting biofilm formation and decreasing virulence factors was observed under laboratory conditions
Análisis Bioquímico
Biochemical Properties
Samarium(III) oxide plays a role in biochemical reactions. It is known to catalyze the dehydration and dehydrogenation of primary and secondary alcohols
Cellular Effects
Research has shown that Samarium(III) oxide nanoparticles can inhibit biofilm formation and decrease virulence factors in multidrug-resistant Pseudomonas aeruginosa . This suggests that Samarium(III) oxide may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to dissolve in mineral acids, forming salts upon evaporation and crystallization . The oxide can be reduced to metallic samarium by heating with a reducing agent, such as hydrogen or carbon monoxide, at elevated temperatures
Temporal Effects in Laboratory Settings
It is known that Samarium(III) oxide readily forms on the surface of samarium metal under certain conditions , suggesting that its effects may change over time depending on environmental conditions.
Metabolic Pathways
It is known to catalyze the dehydration and dehydrogenation of primary and secondary alcohols , suggesting that it may interact with enzymes or cofactors involved in these processes.
Comparación Con Compuestos Similares
Lanthanum Oxide (La2O3): Both samarium oxide and lanthanum oxide are used in optical materials, but this compound has a higher melting point and better stability.
Cerium Oxide (CeO2): Cerium oxide is also used as a catalyst, but this compound is preferred for specific reactions due to its unique properties.
Europium Oxide (Eu2O3): Europium oxide is used in phosphors, while this compound is used in different applications such as neutron absorption.
Uniqueness:
High Melting Point: this compound has a higher melting point compared to many other rare earth oxides, making it suitable for high-temperature applications.
Neutron Absorption: Its ability to absorb neutrons makes it unique among rare earth oxides for use in nuclear reactors.
Propiedades
IUPAC Name |
oxygen(2-);samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOIHSPIPYAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2O3, O3Sm2 | |
| Record name | Samarium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925575 | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12060-58-1, 12651-06-8 | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of samarium oxide?
A1: The molecular formula of this compound is Sm₂O₃. Its molecular weight is 348.72 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several spectroscopic techniques have been used to characterize this compound. * X-ray diffraction (XRD) studies reveal its crystalline structure. [, , , , , ]* Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy provide information about the vibrational modes of Sm-O bonds. [, , , , ]* X-ray photoelectron spectroscopy (XPS) helps determine the elemental composition and oxidation states of samarium. []
Q3: Is this compound compatible with other materials for composite applications?
A4: Yes, research shows successful incorporation of this compound in various composites:* Polymer composites: EPDM rubber [, , ], cellulose acetate films [].* Glass and ceramics: Zinc oxide varistors [], tellurite glasses [, , ], wollastonite glass-ceramics [], borate glasses [, ].* Metal matrix composites: Magnesium nanocomposites [, ].
Q4: How does the addition of this compound affect the properties of these materials?
A4: The impact of Sm₂O₃ depends on the material and its concentration. Some observed effects include:
- Improved mechanical properties: Increased tensile strength and hardness in EPDM rubber [] and magnesium nanocomposites [].
- Enhanced optical properties: Modified refractive index, absorption spectra, and band gap energy in tellurite and borate glasses. [, , , , ]
- Modified electrical properties: Influenced conductivity in zinc oxide varistors [] and borate glasses. []
Q5: Does this compound exhibit catalytic activity?
A6: Yes, this compound has shown promising catalytic properties in various reactions:* Oxidative coupling of methane: Sm₂O₃, especially when doped with alkali metals like lithium, displays activity and selectivity towards C2 hydrocarbons formation. [, ]* CO2 methanation: Sm₂O₃-supported Ni, Co-Ni, and Ru-Ni catalysts exhibit activity for converting CO2 to methane. []* Oxidation of sulfides: Sm₂O₃ acts as a catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. []* Organic synthesis: Sm₂O₃ nanoparticles have been explored as heterogeneous Brønsted acid catalysts. [, ]
Q6: What are the advantages of using this compound as a catalyst?
A8: * Elemental sustainability: Compared to some precious metal catalysts, samarium is relatively abundant. []* Heterogeneous nature: Sm₂O₃ can be easily separated from the reaction mixture, simplifying product purification. []* Recyclability: Sm₂O₃ catalysts often exhibit good recyclability without significant loss of activity. []
Q7: Are there any computational studies on this compound and its applications?
A7: While computational studies specifically focused on Sm₂O₃ for the mentioned applications are limited in the provided papers, this area holds potential for future research. For instance, density functional theory (DFT) calculations could provide insights into the electronic structure and surface properties of Sm₂O₃, aiding catalyst design and optimization.
Q8: How do modifications to this compound's structure affect its activity?
A8: Research indicates that doping Sm₂O₃ with other elements significantly impacts its properties:
- Alkali metal doping (e.g., Li): Enhances C2 selectivity in oxidative coupling of methane. []
- Transition metal doping (e.g., Ni, Co, Ru): Influences activity and selectivity in CO2 methanation. []
- Antimony doping (in ATO): Affects thermal aging and electrical properties in EPDM rubber composites. []
Q9: Are there specific formulation strategies to improve the stability or performance of Sm₂O₃?
A11: * Nanoparticle synthesis: Producing Sm₂O₃ nanoparticles with controlled size and morphology can enhance surface area and catalytic activity. [, , , ]* Support materials: Using Sm₂O₃ as a support for other catalytic metals can improve dispersion and metal-support interactions. []* Surface modifications: Functionalizing the surface of Sm₂O₃ with organic ligands can improve its stability and dispersibility in different media. []
Q10: What are some other applications of this compound?
A12: * Nuclear nanomedicine: Isotope-enriched Sm₂O₃ nanoparticles are being explored for targeted radionuclide therapy. [, ]* Optical devices: Sm₂O₃ doped glasses are studied for potential applications in lasers, amplifiers, and non-linear optical devices. [, , ]* Electronics: Sm₂O₃ thin films have been investigated for applications in transistors and resistive random access memories (RRAM). [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


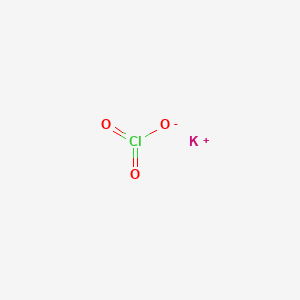

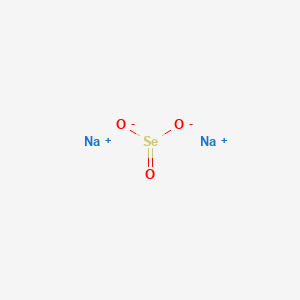

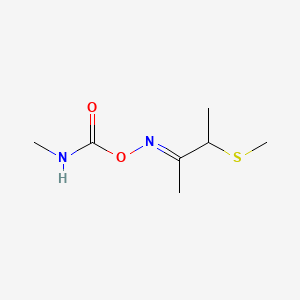
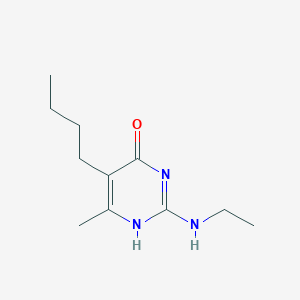
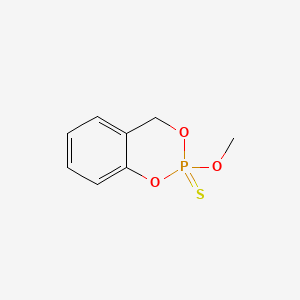
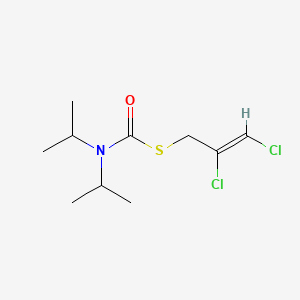

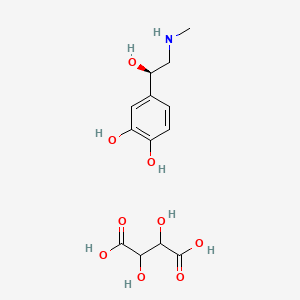
![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)
